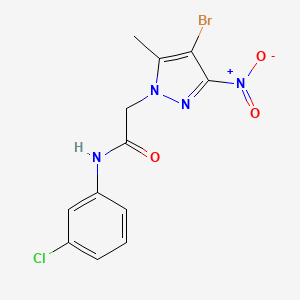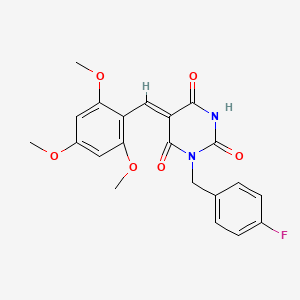
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by Michael Karin and colleagues at the University of California, San Diego. Since then, BAY 11-7082 has been extensively studied for its mechanism of action and its potential as a therapeutic agent.
Mechanism of Action
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082 inhibits the activity of NF-κB by targeting the inhibitor of kappa B kinase (IKK), a key enzyme that phosphorylates and activates the NF-κB inhibitor protein, IκBα. This compound 11-7082 covalently binds to the cysteine residue of IKKβ, leading to its inactivation and subsequent inhibition of NF-κB activation. This results in the downregulation of pro-inflammatory cytokines and other NF-κB target genes.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various in vitro and in vivo models. Inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are downregulated by this compound 11-7082, leading to reduced inflammation. This compound 11-7082 has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound 11-7082 has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpes simplex virus (HSV).
Advantages and Limitations for Lab Experiments
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082 has several advantages for lab experiments, including its high potency and selectivity for IKKβ, its ability to inhibit NF-κB activation in various cell types and species, and its availability as a commercially available compound. However, this compound 11-7082 has some limitations, including its potential for off-target effects and its irreversible binding to IKKβ, which can lead to long-lasting effects on NF-κB signaling.
Future Directions
There are several future directions for research on 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082. One potential application is in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. This compound 11-7082 has also shown promise as a potential anti-cancer agent, and further studies are needed to explore its efficacy in various cancer types and its potential for combination therapy with other anti-cancer drugs. Additionally, this compound 11-7082 has been shown to have antiviral effects, and future studies could explore its potential as a therapeutic agent for viral infections. Finally, further research is needed to optimize the pharmacokinetics and safety profile of this compound 11-7082 for clinical use.
Synthesis Methods
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082 can be synthesized through a multistep process that involves the reaction of 4-bromo-5-methyl-3-nitropyrazole with 3-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and acetic anhydride to yield the final product.
Scientific Research Applications
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide 11-7082 has been widely used in scientific research for its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammation, immunity, and cell survival. NF-κB is activated in response to various stimuli such as bacterial or viral infections, oxidative stress, and pro-inflammatory cytokines. Overactivation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases.
properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN4O3/c1-7-11(13)12(18(20)21)16-17(7)6-10(19)15-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKLPTVFHASHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-pyrrolidinol](/img/structure/B6102714.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B6102715.png)
![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6102759.png)
![3-(3-chlorophenyl)-6-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6102760.png)
![4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B6102768.png)
![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![1-[3-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6102777.png)
![7-chloro-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B6102780.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B6102782.png)
![ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6102786.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)

